molecular formula C7H8FNS B1278374 3-Fluoro-2-(methylthio)aniline CAS No. 305811-07-8

3-Fluoro-2-(methylthio)aniline

Cat. No.: B1278374
CAS No.: 305811-07-8
M. Wt: 157.21 g/mol
InChI Key: GFGIPUGVPPOENQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylthio)aniline (FTMA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a versatile compound that can be used for a range of purposes, including synthesis, scientific research, and drug development. FTMA is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. The compound has a molecular weight of 152.17 g/mol and a melting point of 77.5 °C. FTMA is a colorless liquid with a strong, pungent odor.

Scientific Research Applications

Catalysis in Suzuki-Miyaura C-C Coupling

3-Fluoro-2-(methylthio)aniline derivatives are used in catalytic processes. For instance, 2-(methylthio)aniline, a related compound, was combined with palladium(II) to catalyze Suzuki-Miyaura C-C coupling reactions in water, demonstrating high efficiency and thermal stability (Rao et al., 2014).

Synthesis of 3-Fluoro-2-quinolones

Research shows that compounds like N-(Fluoro-3-methoxyacryloyl)anilines, which are closely related to this compound, can be synthesized through the reaction of lithium anilides and methyl 2-fluoro-3-methoxy-2-propenoate. This process leads to the formation of 3-fluoro-2-quinolones, indicating a potential pathway for synthesizing related compounds (Mävers & Schlosser, 1996).

Antimicrobial Activity

A study demonstrated the synthesis and antimicrobial activity of Schiff’s base, azetidinones, and thiazolidinones derivatives using substituted anilines. This suggests that derivatives of this compound may have potential antimicrobial applications (Mistry et al., 2016).

Modification of N-Methylated Amino Acids and Peptides

2-(Methylthio)aniline directed C(sp3)-H functionalizations are effective for selectively modifying N-methylated amino acids. This process involves monoarylations in high yields and can be utilized for introducing functionalized side chains onto dipeptides. This indicates that this compound could be relevant in similar bioorganic chemistry applications (Kinsinger & Kazmaier, 2019).

Theoretical Structural Analysis

Theoretical studies have been conducted on aniline derivatives to predict structural and spectroscopic properties. For example, research on 3-chloro-4-fluoro-aniline, a compound similar to this compound, provides insights into pharmaceutical applications and computational strategies for analyzing aniline molecules (Aziz et al., 2018).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While the specific future directions for 3-Fluoro-2-(methylthio)aniline are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridine (TFMP), a related compound, are expected to be discovered in the future . This suggests potential future research directions for this compound as well.

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-(methylthio)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysozyme, an enzyme that breaks down bacterial cell walls. The interaction between this compound and lysozyme involves binding to the active site of the enzyme, potentially inhibiting its activity

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to influence cell function by modulating cell signaling pathways. For example, this compound can affect the expression of genes involved in cellular metabolism and stress responses. This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the binding of this compound to lysozyme can inhibit the enzyme’s activity, preventing it from breaking down bacterial cell walls. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular stress or apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic reactions can affect the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and may accumulate in certain cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its potential effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects .

Properties

IUPAC Name

3-fluoro-2-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGIPUGVPPOENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448717
Record name 3-fluoro-2-(methylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305811-07-8
Record name 3-fluoro-2-(methylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-(methylsulfanyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

N-(2-Methylthio-3-fluorophenyl)trifluoroacetamide (2.36 g crude, 9.33 mmol, prepared as described by McKittrick, J. Het. Chem. 1990, 27, 2151-2163) was taken up in methanol (40 mL), and solid potassium hydroxide (1.57 g, 28.0 mmol) was added portionwise at room temperature. The mixture was heated to reflux. After 1.5 hours, the mixture was cooled to room temperature, and the solvent volume reduced to 5 mL by evaporation under reduced pressure. The residue was taken up in deionized water (30 mL) and extracted with diethyl ether (3×40 mL). The extracts were combined, washed with saturated sodium chloride solution, dried over sodium sulfate, and the volatiles were removed by evaporation under reduced pressure. The product was purified by silica gel chromatography using 10% ethyl acetate in hexanes. 1.2 g of 3-fluoro-2-(methylthio)aniline was isolated.
Name
N-(2-Methylthio-3-fluorophenyl)trifluoroacetamide
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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